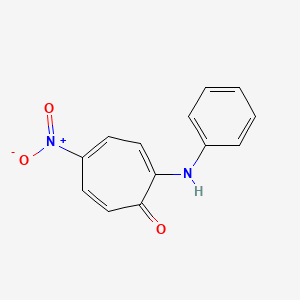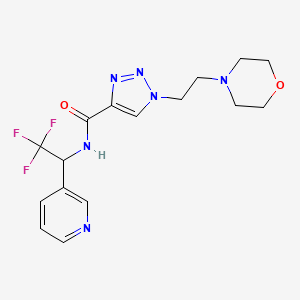![molecular formula C15H13ClN2O2 B3901380 (Z)-3-[(5-chloropyridin-2-yl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B3901380.png)
(Z)-3-[(5-chloropyridin-2-yl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one
Vue d'ensemble
Description
(Z)-3-[(5-chloropyridin-2-yl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that features a conjugated system with a pyridine ring substituted with a chlorine atom and an amino group, as well as a methoxy-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[(5-chloropyridin-2-yl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridine-2-amine and 4-methoxybenzaldehyde.
Condensation Reaction: The key step is the condensation of 5-chloropyridine-2-amine with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the desired enone.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the enone moiety can yield the corresponding alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigated for potential antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (Z)-3-[(5-chloropyridin-2-yl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-[(5-chloropyridin-2-yl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one: The E-isomer of the compound.
3-[(5-chloropyridin-2-yl)amino]-1-phenylprop-2-en-1-one: Lacks the methoxy group on the phenyl ring.
3-[(5-chloropyridin-2-yl)amino]-1-(4-hydroxyphenyl)prop-2-en-1-one: Contains a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group on the phenyl ring and the Z-configuration of the double bond may impart unique electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules.
Propriétés
IUPAC Name |
(Z)-3-[(5-chloropyridin-2-yl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-20-13-5-2-11(3-6-13)14(19)8-9-17-15-7-4-12(16)10-18-15/h2-10H,1H3,(H,17,18)/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOMUILJHFCMCD-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile](/img/structure/B3901304.png)
![N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]-2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide](/img/structure/B3901309.png)
![1-{[1,1'-BIPHENYL]-4-CARBONYL}-4-(NAPHTHALENE-1-CARBONYL)PIPERAZINE](/img/structure/B3901313.png)
![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B3901328.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)triazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B3901341.png)
![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B3901352.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)acrylonitrile](/img/structure/B3901355.png)

![3-(2,4-dichlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B3901368.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3901371.png)
![5-[1-(2-ethoxyethyl)-4-phenyl-1H-imidazol-5-yl]-1-ethyl-1H-1,2,4-triazole](/img/structure/B3901379.png)
![(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile](/img/structure/B3901381.png)

![2,4-dichloro-5-[(2-methylbenzoyl)amino]benzamide](/img/structure/B3901391.png)
